5'-甲基-2-硫代胞嘧啶

描述

Synthesis Analysis

The synthesis of 5-(carboxymethylaminomethyl)uridine and its derivatives has been explored through various chemical pathways. One notable method involves the cyclisation of 2′-α-C-carboxymethyl-2′-deoxyuridine in acetic acid–methanol, leading to the formation of uridine 2′-C-3′-O-γ-butyrolactone, a precursor for further modifications (Lawrence et al., 1997).

Molecular Structure Analysis

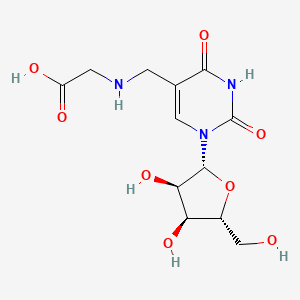

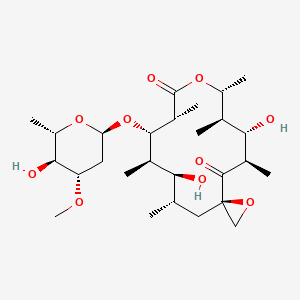

The molecular structure of 5-(carboxymethylaminomethyl)uridine has been determined using various analytical techniques, including ultraviolet absorption spectra and mass spectrometry. These studies have revealed detailed insights into the nucleoside’s structure, providing a foundation for understanding its functional roles in RNA molecules (Yamada et al., 1981).

Chemical Reactions and Properties

The chemical reactivity of 5-(carboxymethylaminomethyl)uridine includes its involvement in cleavage reactions under various conditions. For example, the presence of a carboxylate function near the phosphodiester bond significantly influences the cleavage process, especially in the presence of metal ions like Zn2+ (Mikkola et al., 2000).

Physical Properties Analysis

The physical properties of 5-(carboxymethylaminomethyl)uridine, such as its proton magnetic resonance spectra, have been investigated to understand its conformational dynamics. These studies highlight how the 5-substituent impacts the nucleoside’s physical properties without significantly altering the furanose puckers or the glycosyl state compared to uridine (Lipnick & Fissekis, 1980).

Chemical Properties Analysis

The enzymatic processes involved in the biosynthesis of 5-(carboxymethylaminomethyl)uridine in tRNA have been elucidated, revealing the crucial roles of conserved cysteine residues in the GidA enzyme for the modification process. This modification is essential for correct translation by restricting codon-anticodon wobbling, showcasing the chemical intricacies underlying RNA function and stability (Osawa et al., 2009).

科学研究应用

tRNA 修饰与功能

5'-甲基-2-硫代胞嘧啶参与tRNA分子的超修饰。MnmE 和 MnmG 酶利用 5'-甲基-2-硫代胞嘧啶修饰几种 tRNA 种类的摆动尿嘧啶 。这种修饰对于蛋白质合成过程中遗传密码的准确解码至关重要。研究表明,这些修饰可以影响 tRNA 的结构和功能,进而影响翻译的保真度和效率 .

了解核糖体应激反应

研究人员利用 5'-甲基-2-硫代胞嘧啶来监测大肠杆菌核糖体中应激依赖的变化。直接纳米孔测序已被用于检测核糖体不同位置的 RNA 修饰类型,包括 5'-甲基-2-硫代胞嘧啶,从而深入了解核糖体对环境压力的反应 .

酶机理阐明

5'-甲基-2-硫代胞嘧啶在理解 tRNA 修饰酶的机理方面发挥着重要作用。通过生化技术,人们对 MnmE 和 MnmG 安装 5'-甲基-2-硫代胞嘧啶的机制有了更深入的了解,揭示了黄素亚胺作为反应中心中间体的作用 .

自由基 SAM 酶中的电子转移

该化合物在研究自由基 S-腺苷-l-甲硫氨酸 (SAM) 酶中的分子间电子转移方面发挥了重要作用。这项研究为还原激活提供了一种新的模式,这对于这些酶的功能至关重要 .

肽修饰研究

与 5'-甲基-2-硫代胞嘧啶相关的研究还深入研究了肽修饰。例如,肽硒代半胱氨酸取代已被用于揭示自由基 SAM 成熟酶中辅助簇的直接底物-酶相互作用,突出了 5'-甲基-2-硫代胞嘧啶在生化研究中的多功能性 .

天然产物的生物合成

硫(硒)恶唑 RiPP 天然产物的生物合成涉及自由基 SAM 酶,其中 5'-甲基-2-硫代胞嘧啶衍生物发挥作用。了解这一过程对发现和改造新的天然产物具有重要意义 .

作用机制

Target of Action

The primary targets of CMAMU are the evolutionarily conserved bacterial proteins MnmE and MnmG, and their homologues in Eukarya . These proteins install a 5-carboxymethylaminomethyl (cmnm5) group onto wobble uridines of several tRNA species .

Mode of Action

The Escherichia coli MnmE binds guanosine-5′-triphosphate (GTP) and methylenetetrahydrofolate (CH2THF), while MnmG binds flavin adenine dinucleotide (FAD) and a reduced nicotinamide adenine dinucleotide (NADH) . Together with glycine, MnmEG catalyzes the installation of cmnm5 in a reaction that also requires hydrolysis of GTP .

Biochemical Pathways

The biochemical pathway involves the transfer of the methylene group from CH2THF to the C5 position of U34 . This process is facilitated by a synthetic FADH [N5═CD2]+ analogue, which serves as a central intermediate in the MnmEG reaction . The intermediacy of the FAD in this transfer has been unambiguously demonstrated .

Result of Action

The result of the action of CMAMU is the formation of the anticipated U34-modified tRNAs . This modification is facilitated by the flavin-iminium FADH [N5═CH2]+, which serves as the universal intermediate for all MnmEG homologues .

未来方向

The study of tRNA modifications, including those involving cmnm5U, is a rapidly growing field. These modifications play critical roles in maintaining anticodon loop conformation, wobble base pairing, efficient aminoacylation, and translation speed and fidelity, as well as mediating various responses to different stress conditions . Understanding these modifications can aid genomic drug development and enhance our understanding of nucleic acid-based gene therapies .

属性

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCNRXVDHRNJOA-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988889 | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69181-26-6 | |

| Record name | 5-Carboxymethylaminomethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)